Conjugation Orthogonality: N3 vs. Maleimide (MC) Functional Handles
The primary differentiation of N3-PEG3-vc-PAB-MMAE from the widely used MC-vc-PAB-MMAE is its orthogonal conjugation chemistry. N3-PEG3-vc-PAB-MMAE utilizes copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, which is bioorthogonal and does not react with the native 20 amino acids [1]. In contrast, MC-vc-PAB-MMAE relies on maleimide-thiol conjugation, which targets native cysteine residues [2]. A 2014 study directly compared these methods, showing that while maleimide conjugates formed with an average DAR of 4.0, they exhibited significant heterogeneity and retro-Michael addition in plasma. Conversely, site-specific conjugates prepared via azide-alkyne click chemistry demonstrated a homogeneous DAR of 4.0 and superior stability in mouse plasma [1].
| Evidence Dimension | Bioconjugation Chemistry and ADC Stability |
|---|---|
| Target Compound Data | Enables site-specific conjugation via CuAAC/SPAAC; no retro-Michael addition; results in homogeneous ADC species with a defined DAR of 4.0 [1]. |
| Comparator Or Baseline | MC-vc-PAB-MMAE (maleimide-thiol conjugation); leads to heterogeneous ADC mixtures; suffers from retro-Michael addition (deconjugation) in plasma [REFS-1, REFS-2]. |
| Quantified Difference | In vivo stability: Click chemistry conjugates showed no measurable deconjugation over 7 days in mouse plasma, whereas maleimide conjugates exhibited significant payload loss, with approximately 50% of the drug deconjugated over the same period [1]. |
| Conditions | Stability study of trastuzumab-based ADCs in mouse plasma over 7 days [1]. |
Why This Matters
Superior plasma stability directly correlates with a wider therapeutic index, reducing off-target toxicity from prematurely released payload and potentially enabling higher clinical dosing.
- [1] Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody–drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development. Bioconjugate chemistry, 26(2), 176-192. View Source
- [2] Shen, B. Q., Xu, K., Liu, L., Raab, H., Bhakta, S., Kenrick, M., ... & Junutula, J. R. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature biotechnology, 30(2), 184-189. View Source
